Methyl 1-methyl-1H-indazole-5-carboxylate
Overview
Description
Methyl 1-methyl-1H-indazole-5-carboxylate is a chemical compound belonging to the indazole family Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring
Mechanism of Action
Target of Action
Indazole derivatives have been known to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively.
Biochemical Pathways
Given its potential interaction with kinases, it may influence pathways related to cell cycle regulation and cell volume regulation .
Result of Action
Based on its potential interaction with kinases, it may influence cell cycle progression and cell volume regulation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 1-methyl-1H-indazole-5-carboxylate. For instance, storage temperature can affect its stability . Moreover, the compound should be handled with care to avoid ingestion, inhalation, and contact with skin or eyes .
Biochemical Analysis
Biochemical Properties
Methyl 1-methyl-1H-indazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential inhibitor of the enzyme CYP1A2, which is involved in the metabolism of various drugs and xenobiotics . The interaction between this compound and CYP1A2 is characterized by the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to altered metabolic pathways and changes in the levels of metabolites.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to inhibit cell growth in certain cancer cell lines, such as colon and melanoma cells . This inhibition is likely due to the compound’s ability to interfere with key signaling pathways that regulate cell proliferation and survival.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of specific enzymes, such as CYP1A2, leading to their inhibition . Additionally, this compound can modulate the expression of genes involved in cell cycle regulation and apoptosis, thereby exerting its effects on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods . Long-term exposure to the compound in in vitro or in vivo studies has been associated with sustained inhibition of enzyme activity and persistent changes in cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibition of tumor growth in cancer models . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the metabolism of drugs and xenobiotics. The compound’s inhibition of CYP1A2 can lead to altered metabolic flux and changes in the levels of metabolites . Additionally, this compound may affect the activity of other enzymes involved in the detoxification of harmful substances.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, this compound may localize to specific cellular compartments, such as the cytoplasm or nucleus, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1-methyl-1H-indazole-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of indazole with methyl formate in the presence of a catalyst such as sulfuric acid or a gaseous base . The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to more efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-1H-indazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted indazole derivatives, which can be further utilized in different chemical syntheses.
Scientific Research Applications
Methyl 1-methyl-1H-indazole-5-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: This compound is explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
Methyl 1H-indazole-5-carboxylate: Similar in structure but lacks the additional methyl group on the nitrogen atom.
Methyl 1H-imidazole-5-carboxylate: Contains an imidazole ring instead of an indazole ring.
Uniqueness
Methyl 1-methyl-1H-indazole-5-carboxylate is unique due to the presence of the methyl group on the nitrogen atom, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
methyl 1-methylindazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-12-9-4-3-7(10(13)14-2)5-8(9)6-11-12/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOQHQZMRMXLAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)OC)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653311 | |
Record name | Methyl 1-methyl-1H-indazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80653311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092351-82-0 | |
Record name | Methyl 1-methyl-1H-indazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80653311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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